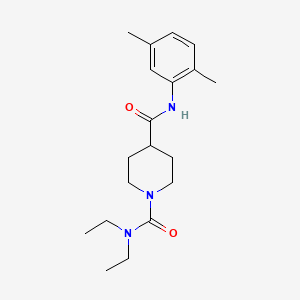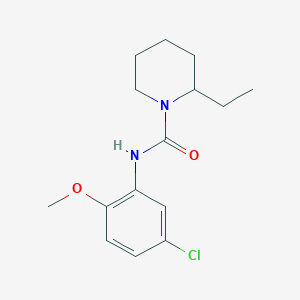![molecular formula C21H21N3O2S B5326831 N-(4-acetylphenyl)-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5326831.png)
N-(4-acetylphenyl)-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]thio}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]thio}acetamide, also known as APIT, is a novel compound that has gained attention in scientific research due to its potential therapeutic properties. APIT has been synthesized using various methods and has been found to exhibit promising biological activities.
作用機序
The mechanism of action of N-(4-acetylphenyl)-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]thio}acetamide is not fully understood, but it has been proposed to act through various pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammatory responses. Additionally, this compound has been reported to activate AMP-activated protein kinase (AMPK), which is an enzyme involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). This compound has also been reported to decrease the expression of inflammatory genes, such as COX-2 and inducible nitric oxide synthase (iNOS). Additionally, this compound has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.
実験室実験の利点と制限
N-(4-acetylphenyl)-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]thio}acetamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized with high purity and yield. This compound has also been found to exhibit low toxicity in animal models, making it a safe compound for in vivo studies. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of N-(4-acetylphenyl)-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]thio}acetamide. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its optimal dosage and administration route. Furthermore, the potential use of this compound in combination with other compounds for synergistic effects should be explored. Finally, the development of this compound derivatives with improved solubility and bioavailability should be investigated.
合成法
N-(4-acetylphenyl)-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]thio}acetamide has been synthesized using various methods, including the reaction of 2-mercaptoacetamide with 1-benzyl-1H-imidazole-2-thiol, followed by acetylation with acetic anhydride. Another method involves the reaction of 2-mercaptoacetamide with 1-benzyl-1H-imidazole-2-thiol, followed by acylation with 4-acetylphenyl chloride. Both methods have been reported to yield this compound with high purity and yield.
科学的研究の応用
N-(4-acetylphenyl)-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]thio}acetamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. This compound has also been shown to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's disease. Additionally, this compound has been found to have antioxidant properties, which can be beneficial in the prevention of oxidative stress-related diseases.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-[1-(2-phenylethyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-16(25)18-7-9-19(10-8-18)23-20(26)15-27-21-22-12-14-24(21)13-11-17-5-3-2-4-6-17/h2-10,12,14H,11,13,15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWOGDCXTZGHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-N-[2-(1H-indol-3-yl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5326748.png)



![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5326776.png)

![1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine](/img/structure/B5326809.png)

![1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5326834.png)
![2-[(benzylsulfonyl)amino]-N-propylbenzamide](/img/structure/B5326835.png)

![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-2-oxo-1,3-oxazolidine-4-carboxamide](/img/structure/B5326848.png)
![7-(4-fluorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5326852.png)
![4-{[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B5326862.png)